molecular formula C22H21N3O3S2 B2717555 (Z)-ethyl 2-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 578761-42-9

(Z)-ethyl 2-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2717555
CAS No.: 578761-42-9
M. Wt: 439.55
InChI Key: GXBNANWVNGUMJJ-WJDWOHSUSA-N
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Description

The compound (Z)-ethyl 2-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic molecule featuring a thiophene core substituted with a carboxylate ester, a cyano-functionalized vinylamino group, and a thiazole ring bearing a 4-methoxyphenyl substituent. The Z-configuration of the vinylamino group is critical for its stereochemical orientation, which may influence intermolecular interactions and biological activity.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-5-28-22(26)19-13(2)14(3)30-21(19)24-11-16(10-23)20-25-18(12-29-20)15-6-8-17(27-4)9-7-15/h6-9,11-12,24H,5H2,1-4H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBNANWVNGUMJJ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound contains several functional groups, including a thiazole ring, a cyano group, and a thiophene ring. These structural features contribute to its unique biological properties.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through reactions involving thionyl chloride and ethyl cyanoacetate.
  • Vinylation : The thiazole derivative undergoes a Knoevenagel condensation to introduce the vinyl group.
  • Final Coupling : The compound is completed by coupling with ethyl 2-aminobenzoate under acidic conditions .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Its structural components may facilitate binding to biological targets, potentially modulating their activity .

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains in vitro. A study demonstrated that thiophene-based compounds could inhibit both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Antitumor Activity

Thiophene derivatives have also been investigated for their antitumor properties. In one study, several compounds were screened against tumor cell lines, revealing promising cytotoxic effects. The presence of specific substituents on the thiophene ring significantly influenced the compounds' potency against cancer cells .

Case Studies

  • Inhibition of D-amino Acid Oxidase (DAO) : A series of thiophene derivatives were identified as potent inhibitors of DAO, with structure-activity relationship (SAR) studies revealing that specific substitutions enhanced their inhibitory effects. This suggests that similar mechanisms may apply to this compound .
    CompoundIC50 Value (µM)Biological Activity
    Thiophene Derivative A0.09DAO Inhibition
    Thiophene Derivative B0.36DAO Inhibition
  • Antibacterial Screening : Compounds derived from similar scaffolds were evaluated for antibacterial activity against strains like E. coli and S. aureus. Results indicated remarkable activity compared to standard antibiotics like amoxicillin .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of thiazole-integrated pyridine derivatives, which showed significant activity against various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating effective cytotoxicity .

1.2 Anticonvulsant Properties

The thiazole moiety has also been linked to anticonvulsant activity. Analogues derived from thiazole structures have demonstrated effectiveness in seizure models, with some compounds exhibiting median effective doses lower than those of established anticonvulsants . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Materials Science

2.1 Organic Photovoltaics

Thiazole and thiophene derivatives are being explored as components in organic photovoltaic materials due to their electronic properties. The incorporation of this compound into polymer blends could improve charge transport and light absorption characteristics . This application is critical for developing more efficient solar cells.

2.2 Conductive Polymers

The compound's ability to act as a dopant in conductive polymers is another area of interest. Its unique electronic properties can enhance the conductivity of polymer matrices, making them suitable for applications in flexible electronics and sensors .

Agricultural Chemistry

3.1 Pesticidal Activity

There is emerging evidence supporting the use of thiazole derivatives as agrochemicals. Studies have shown that certain thiazole-based compounds exhibit insecticidal and fungicidal properties. The structural features of this compound may enhance its efficacy as a pesticide by targeting specific biological pathways in pests .

Data Summary Table

Application Area Compound Activity IC50/ED50 Values References
Anticancer ActivityCytotoxicity against MCF-7, HepG2IC50 values < 10 µM
AnticonvulsantSeizure protectionED50 < 20 mg/kg
Organic PhotovoltaicsCharge transport enhancementN/A
Pesticidal ActivityInsecticidal/Fungicidal effectsN/A

Comparison with Similar Compounds

Key Structural Differences and Implications

The closest structural analog identified in the evidence is (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate (CAS: 578698-31-4) . The primary distinction lies in the substituents on the phenyl ring attached to the thiazole moiety:

  • Target Compound : 4-Methoxyphenyl group (–OCH₃).
  • Analog : 2,4-Dimethylphenyl group (–CH₃).

These substitutions significantly alter electronic and steric properties:

Electronic Effects : The methoxy group (–OCH₃) is electron-donating via resonance, increasing the electron density of the aromatic ring. In contrast, methyl groups (–CH₃) are weakly electron-donating through inductive effects.

Steric Hindrance : The 2,4-dimethyl substitution introduces greater steric bulk, which could impede binding in sterically sensitive biological targets.

Tabulated Comparison

Parameter Target Compound Analog (CAS 578698-31-4)
Substituent on phenyl 4-Methoxy (–OCH₃) 2,4-Dimethyl (–CH₃)
Molecular Formula C₂₃H₂₃N₃O₃S₂ (inferred) C₂₃H₂₃N₃O₂S₂
Molecular Weight ~453.6 (calculated) 437.6
CAS Number Not provided in evidence 578698-31-4
Purity Not available 98%
Key Functional Groups Cyano, thiazole, thiophene, methoxyphenyl Cyano, thiazole, thiophene, dimethylphenyl

Q & A

Q. What is the established synthetic route for this compound, and what key reaction mechanisms are involved?

The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (prepared by cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) and substituted benzaldehydes. The reaction employs toluene as a solvent with catalytic piperidine and acetic acid, completing in 5–6 hours with yields of 72–94% . The (Z)-isomer configuration is likely influenced by steric and electronic factors during the condensation step.

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

Structural confirmation requires:

  • IR spectroscopy : To identify cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • ¹H NMR : To resolve protons on the thiophene, thiazole, and methoxyphenyl moieties. For example, the methoxy group typically appears as a singlet at δ ~3.8 ppm.
  • Mass spectrometry : To confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Derivatives with substituted phenyl-thiazole moieties exhibit in vitro antioxidant activity (e.g., DPPH radical scavenging) and in vivo anti-inflammatory effects (e.g., carrageenan-induced paw edema models). Activities correlate with electron-donating substituents (e.g., methoxy groups) on the phenyl ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity for the (Z)-isomer?

  • Solvent selection : Replace toluene with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Catalyst screening : Test alternatives to piperidine (e.g., DBU or L-proline) to improve stereocontrol.
  • Temperature modulation : Lower temperatures may favor the (Z)-isomer by reducing thermal equilibration .

Q. What strategies address solubility limitations in biological assays for this hydrophobic compound?

  • Co-solvent systems : Use DMSO-PBS mixtures (e.g., 5% v/v DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability in vivo .

Q. How can discrepancies between in vitro and in vivo anti-inflammatory data be resolved?

  • Pharmacokinetic profiling : Measure plasma stability, metabolic half-life, and tissue distribution.
  • Target engagement assays : Use fluorescence polarization or SPR to confirm binding to inflammatory targets (e.g., COX-2 or NF-κB).
  • Dose-response refinement : Adjust dosing regimens to account of first-pass metabolism .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or TNF-α. Focus on hydrogen bonding with the cyano group and π-π stacking with the thiazole ring.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting antioxidant activity data across analogs?

  • Substituent effects : Compare IC₅₀ values for analogs with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups. Contradictions may arise from assay-specific redox interference.
  • Assay standardization : Validate results across multiple methods (e.g., DPPH, ABTS, FRAP) to rule out false positives .

Methodological Recommendations

Q. What in silico tools are recommended for predicting metabolic pathways?

  • CYP450 metabolism : Use StarDrop or MetaPrint2D to identify likely oxidation sites (e.g., methoxyphenyl demethylation).
  • Toxicity screening : Employ ProTox-II to assess hepatotoxicity risks linked to the thiophene moiety .

Q. How to design SAR studies for optimizing thiazole-thiophene hybrids?

  • Core modifications : Introduce bioisosteres (e.g., replacing thiophene with furan) to assess ring flexibility.
  • Side-chain variations : Test alkyl vs. aryl substituents on the thiazole ring to balance hydrophobicity and target affinity .

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